molecular formula C11H11NO B12340382 4-Acetyl-2,6-dimethylbenzonitrile CAS No. 114820-11-0

4-Acetyl-2,6-dimethylbenzonitrile

Cat. No.: B12340382
CAS No.: 114820-11-0
M. Wt: 173.21 g/mol
InChI Key: BNWPKYPAJAADIX-UHFFFAOYSA-N
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Description

Benzonitrile, 4-acetyl-2,6-dimethyl- is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, characterized by the presence of acetyl and dimethyl groups at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-acetyl-2,6-dimethyl- typically involves the introduction of acetyl and dimethyl groups onto a benzonitrile scaffold. One common method is the Friedel-Crafts acylation reaction, where benzonitrile is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of benzonitrile, 4-acetyl-2,6-dimethyl- may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-acetyl-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Benzonitrile, 4-acetyl-2,6-dimethyl- has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving nitrile-containing molecules.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of benzonitrile, 4-acetyl-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. Additionally, the acetyl and dimethyl groups can modulate the compound’s physical and chemical properties, affecting its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the acetyl and dimethyl groups.

    4-Acetylbenzonitrile: Similar structure but without the dimethyl groups.

    2,6-Dimethylbenzonitrile: Lacks the acetyl group but has the dimethyl groups.

Uniqueness

Benzonitrile, 4-acetyl-2,6-dimethyl- is unique due to the specific combination of acetyl and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where these properties are advantageous.

Properties

CAS No.

114820-11-0

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-acetyl-2,6-dimethylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-7-4-10(9(3)13)5-8(2)11(7)6-12/h4-5H,1-3H3

InChI Key

BNWPKYPAJAADIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(=O)C

Origin of Product

United States

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